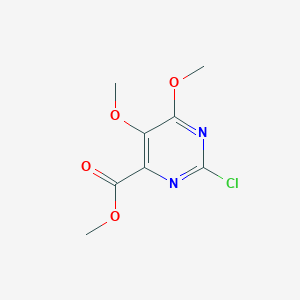
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)hex-5-enoic acid
Vue d'ensemble
Description
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)hex-5-enoic acid, also known as Fluoren-9-yl-2-aminohexanoic acid (FAAH), is an important enzyme inhibitor that has been studied extensively in scientific research. FAAH is a naturally occurring fatty acid that is found in the brain and is involved in the regulation of endocannabinoid signaling, a process that is essential for maintaining homeostasis. In recent years, FAAH has been used as a tool to study the effects of endocannabinoid signaling and its role in various physiological processes.
Applications De Recherche Scientifique
1. Synthesis of β-Amino Acids
- Application : The Arndt-Eistert protocol using Fmoc protected α-amino acids has been successfully applied to synthesize enantiomerically pure N-Fmoc-protected β-amino acids with high yield (Ellmerer-Müller et al., 1998).
2. Preparation of β2- and β3-Peptides
- Application : The preparation of N-Fmoc-protected β2-homoamino acids for solid-phase syntheses of β-peptides has been achieved, highlighting the utility of Fmoc-protected amino acids in peptide synthesis (Šebesta & Seebach, 2003).
3. Asymmetric Synthesis of Amino Acids
- Application : A new synthetic pathway utilizing (acyloxy)alkoxy as a protecting group has been developed for asymmetrically protected amino acids, demonstrating the versatility of Fmoc in synthetic chemistry (Mollica et al., 2012).
4. Self-Assembled Structures of Modified Amino Acids
- Application : Fmoc-modified aliphatic uncharged single amino acids have been shown to form diverse self-assembled structures under various conditions, indicating potential applications in material science (Gour et al., 2021).
5. Solid-Phase Synthesis of Peptides
- Application : Fmoc-protected amino acids have been used in solid-phase syntheses of peptides, showcasing their utility in the efficient production of complex peptide structures (Han & Bárány, 1997).
6. Enzyme-Activated Surfactants
- Application : N-Fluorenyl-9-methoxycarbonyl-protected amino acids have been used as surfactants for carbon nanotubes, demonstrating potential in nanotechnology and materials science. The study also explored their conversion into enzymatically activated surfactants for on-demand homogeneous aqueous nanotube dispersions (Cousins et al., 2009).
7. Synthesis of Non-proteinogenic Amino Acids
- Application : The synthesis of (S)-(+)-2-Amino-6-(aminooxy)hexanoic acid, a non-proteinogenic amino acid, was achieved using Fmoc-protected amino acids, highlighting their role in expanding the repertoire of accessible amino acids for various applications (Adamczyk & Reddy, 2001).
8. Peptide Synthesis with Reversible Protecting Groups
- Application : The use of N,O-Bis-Fmoc derivatives of Nα-(2-hydroxy-4-methoxybenzyl)amino acids as intermediates for preparing peptides with reversibly protected peptide bonds demonstrates the versatility of Fmoc in complex peptide synthesis processes (Johnson et al., 1993).
9. Xanthenylamide Handles for Peptide Synthesis
- Application : Xanthenylamide (XAL) handles prepared from Fmoc-protected amino acids have been used for solid-phase peptide synthesis, especially in the synthesis of acid-sensitive peptides. This underscores the role of Fmoc in facilitating mild synthesis conditions (Han et al., 1996).
10. Synthesis of Luminescent Molecular Crystals
- Application : Fmoc-protected amino acids have been used in the synthesis of highly stable luminescent molecular crystals, indicating potential applications in photonic and electronic materials (Zhestkij et al., 2021).
Propriétés
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hex-5-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4/c1-2-3-12-19(20(23)24)22-21(25)26-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h2,4-11,18-19H,1,3,12-13H2,(H,22,25)(H,23,24)/t19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPJQXKHZCVDRSX-IBGZPJMESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60468248 | |
| Record name | (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)hex-5-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60468248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)hex-5-enoic acid | |
CAS RN |
851909-08-5 | |
| Record name | (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)hex-5-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60468248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



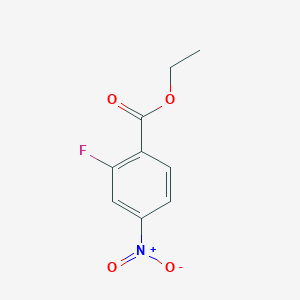
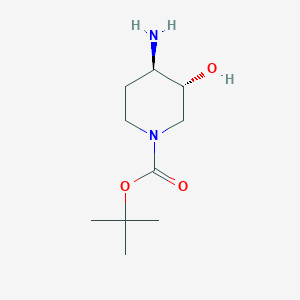


![(S)-N,N-Dimethyl-8,9,10,11,12,13,14,15-octahydrodinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine](/img/structure/B1313291.png)
![1-Heptanol, 7-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-](/img/structure/B1313293.png)
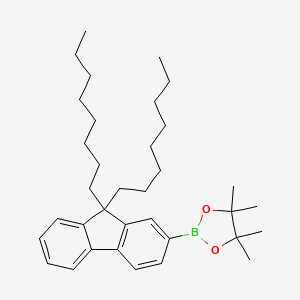
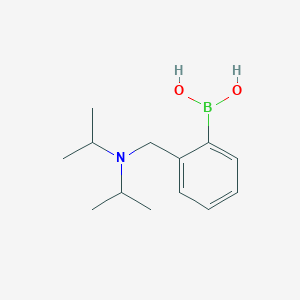

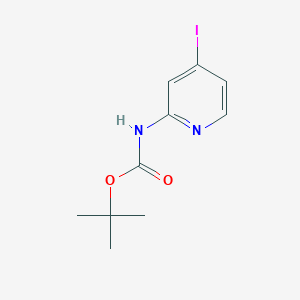
![Tris[2-(2,4-difluorophenyl)pyridine]iridium(III)](/img/structure/B1313308.png)

acetic acid](/img/structure/B1313310.png)
